2,7-Naphthalenedisulfonic acid, disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

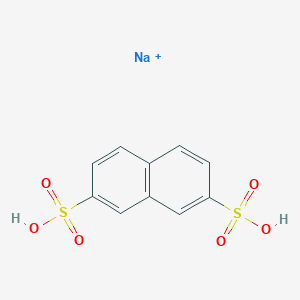

2,7-Naphthalenedisulfonic acid, disodium salt is a useful research compound. Its molecular formula is C10H8NaO6S2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in organic synthesis and dye industries .

Mode of Action

It’s known to be used as an analytical reagent for detecting the presence of sodium ions . In the context of organic synthesis and dye industries, it might interact with other compounds to facilitate certain chemical reactions .

Biochemical Pathways

As an analytical reagent, it might be involved in ion-detection pathways . In the context of organic synthesis and dye industries, it might participate in various chemical reactions, affecting the respective biochemical pathways .

Result of Action

Its effects might largely depend on the context of its use, such as in organic synthesis, dye production, or as an analytical reagent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Naphthalenedisulfonic Acid Disodium Salt. For instance, it’s soluble in water but insoluble in organic solvents . Therefore, the solvent used can significantly impact its action. Additionally, it should be stored in a dry, sealed container and kept away from acidic substances, oxidants, and flammable materials to maintain its stability .

Actividad Biológica

2,7-Naphthalenedisulfonic acid, disodium salt (CAS No. 1655-35-2) is an organic compound with significant applications in analytical chemistry and the dye industry. Its molecular formula is C10H8Na2O6S2, and it has a molecular weight of 311.3 g/mol. This compound is primarily recognized for its ability to act as an analytical reagent and its potential biological activities, which are the focus of this article.

- Molecular Formula: C10H8Na2O6S2

- Molecular Weight: 311.3 g/mol

- Solubility: Soluble in water, insoluble in organic solvents

- Structure: Contains two sulfonic acid groups attached to a naphthalene ring.

The biological activity of this compound can be attributed to its structural properties and functional groups. It interacts with various biochemical pathways, primarily through ion detection and complexation mechanisms.

Target of Action

The compound is utilized in organic synthesis and as an analytical reagent for detecting sodium ions. Its role as a complexing agent in various chemical reactions enhances its utility in biological assays.

Mode of Action

As an analytical reagent, it may participate in ion-detection pathways, affecting the behavior of ions in solution. This property is crucial for applications in environmental monitoring and food safety.

Biological Activity

Research indicates that this compound has several biological activities:

- Antibacterial Properties : A derivative of this compound has been studied for its synergistic effects with other agents against bacteria such as Enterococcus faecalis and Porphyromonas endodontalis. The combination enhances antibacterial efficacy significantly compared to individual components .

- Environmental Impact : Studies on the oxidation mechanisms of related compounds suggest that 2,7-naphthalenedisulfonic acid may influence environmental degradation processes. The oxidation with oxygen in subcritical water has been explored to understand its environmental fate .

- Analytical Applications : The compound has been utilized as a complexing agent in various extraction methods for heavy metals like cadmium and lead from environmental samples. Its ability to form stable complexes makes it valuable in analytical chemistry.

Case Studies

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in dye synthesis, enhancing color fastness and brightness. |

| Analytical Chemistry | Acts as a reagent for metal ion detection in environmental monitoring. |

| Pharmaceuticals | Functions as a stabilizer or solubilizer to improve bioavailability of drugs. |

| Water Treatment | Aids in the removal of heavy metals and organic pollutants from water. |

| Biotechnology | Serves as a surfactant in protein purification processes. |

Dyes and Pigments

2,7-Naphthalenedisulfonic acid disodium salt is primarily used in the textile industry as a key intermediate for synthesizing various dyes. Its ability to enhance color fastness and brightness makes it invaluable for producing high-quality textiles. The compound's solubility properties allow it to be easily incorporated into dye formulations, leading to improved performance characteristics.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its effectiveness in forming complexes with various metal ions enables its use in environmental monitoring and quality control laboratories. For instance, it has been employed in methods such as micellar electrokinetic chromatography (MEKC) for the separation and analysis of anionic species .

Pharmaceuticals

The pharmaceutical industry benefits from 2,7-naphthalenedisulfonic acid disodium salt by using it as a stabilizer or solubilizer in drug formulations. This application is particularly relevant for enhancing the bioavailability of poorly soluble drugs. Research indicates that its inclusion can significantly improve the solubility profiles of active pharmaceutical ingredients (APIs), leading to better therapeutic outcomes .

Water Treatment

This compound plays a crucial role in water treatment processes by assisting in the removal of heavy metals and organic pollutants. Its effectiveness stems from its ability to form stable complexes with contaminants, facilitating their extraction from water sources. Studies have shown that using 2,7-naphthalenedisulfonic acid disodium salt can enhance the efficiency of existing water treatment technologies .

Biotechnology

In biotechnology, 2,7-naphthalenedisulfonic acid disodium salt is utilized as a surfactant during protein purification processes. Its surfactant properties help improve the yield and purity of proteins extracted from biological samples. This application is particularly important in research settings where high-purity proteins are required for further analysis or therapeutic use .

Case Studies

- Dye Synthesis : A study demonstrated that incorporating 2,7-naphthalenedisulfonic acid disodium salt into dye formulations resulted in a significant increase in color fastness compared to traditional dyeing agents. This enhancement was attributed to the compound's chemical structure allowing for stronger interactions with textile fibers.

- Metal Ion Detection : In an environmental monitoring project, researchers utilized this compound to develop a method for detecting lead ions in contaminated water sources. The method showed high sensitivity and selectivity, proving effective for real-time monitoring applications.

- Pharmaceutical Formulation : A clinical trial involving a poorly soluble drug highlighted the effectiveness of 2,7-naphthalenedisulfonic acid disodium salt as a solubilizing agent. Results indicated improved absorption rates and therapeutic efficacy among participants receiving the reformulated drug.

Propiedades

Número CAS |

1655-35-2 |

|---|---|

Fórmula molecular |

C10H8NaO6S2 |

Peso molecular |

311.3 g/mol |

Nombre IUPAC |

disodium;naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16); |

Clave InChI |

XXOPHNFSAIFMHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

1655-35-2 |

Números CAS relacionados |

1655-35-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 2,7-Naphthalenedisulfonic acid disodium salt?

A1: 2,7-Naphthalenedisulfonic acid disodium salt is an organic compound with the molecular formula C10H6Na2O6S2. Its structure consists of a naphthalene ring system with two sulfonic acid groups (–SO3H) attached to the 2nd and 7th positions. These sulfonic acid groups are deprotonated and exist as sodium salts (–SO3Na).

Q2: What analytical techniques are commonly used to characterize and quantify 2,7-Naphthalenedisulfonic acid disodium salt?

A2: Electrohydrodynamic ionization mass spectrometry (EHDI-MS) has been used to analyze 2,7-Naphthalenedisulfonic acid disodium salt. [] This technique provides information about the molecular weight and ionization behavior of the compound.

Q3: Has 2,7-Naphthalenedisulfonic acid disodium salt been used in analytical chemistry?

A3: Yes, a derivative of 2,7-Naphthalenedisulfonic acid disodium salt, specifically 4,5-dihydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid, disodium salt (Chromotrope 2R), has been used as a complexing agent in a vortex-assisted ionic liquid-based dispersive liquid-liquid microextraction method (VA-IL-DLLµE) for the enrichment and determination of cadmium (Cd2+) and lead (Pb2+) ions in water, vegetables, and tobacco samples. []

Q4: Are there studies investigating the diffusion properties of 2,7-Naphthalenedisulfonic acid disodium salt?

A4: Yes, research has been conducted on the diffusion coefficient of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in water and other solutions, including sodium dodecyl sulfate solution [] and sulfuric acid monomethyl ester sodium salt solution. []

Q5: Has the compound been studied for its potential environmental impact?

A5: While specific studies on the environmental impact of 2,7-Naphthalenedisulfonic acid disodium salt are limited in the provided research, the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water has been investigated. [] This research might provide insights into the degradation pathways of related compounds and their potential environmental fate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.